ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate
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Overview
Description
ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate is a complex organic compound with a unique structure that includes a pyridylcarbonylamino group, a thioxomethyl group, and an ethyl ester.
Preparation Methods
The synthesis of ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyridylcarbonylamino intermediate, followed by the introduction of the thioxomethyl group. The final step involves the esterification of the propanoate group with ethanol under acidic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The pyridylcarbonylamino group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate involves its interaction with specific molecular targets. The pyridylcarbonylamino group can bind to enzymes or receptors, modulating their activity. The thioxomethyl group may participate in redox reactions, affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate can be compared with similar compounds such as:
Ethyl 3-((((4-pyridylcarbonylamino)amino)methyl)amino)propanoate: Lacks the thioxomethyl group, resulting in different chemical reactivity.
Ethyl 3-((((4-pyridylcarbonylamino)amino)ethoxymethyl)amino)propanoate: Contains an ethoxymethyl group instead of a thioxomethyl group, leading to variations in its chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(pyridine-4-carbonylamino)carbamothioylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-2-19-10(17)5-8-14-12(20)16-15-11(18)9-3-6-13-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,15,18)(H2,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZGIQPJJBXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=S)NNC(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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